molecular formula C10H7NO3 B1318118 3-(4-Cyano-phenyl)-2-oxo-propionic acid CAS No. 43229-87-4

3-(4-Cyano-phenyl)-2-oxo-propionic acid

Cat. No.: B1318118
CAS No.: 43229-87-4
M. Wt: 189.17 g/mol
InChI Key: YMOQJIWHKXKWDN-UHFFFAOYSA-N
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Description

3-(4-Cyano-phenyl)-2-oxo-propionic acid is an organic compound characterized by a phenyl ring substituted with a cyano (-CN) group at the para position, attached to a 2-oxo-propionic acid backbone. Its structure combines electron-withdrawing substituents (cyano and oxo groups) with a carboxylic acid functionality, making it reactive and versatile in synthetic chemistry. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of pyrroloquinoline quinone (PQQ) and related bioactive molecules . Its ethyl ester derivative (CAS 49744-93-6) is also noted for applications in scalable industrial processes due to enhanced solubility in organic solvents .

Properties

IUPAC Name

3-(4-cyanophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQJIWHKXKWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-phenyl)-2-oxo-propionic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyano-phenyl)-2-oxo-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Cyano-phenyl)-2-oxo-propionic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenyl)-2-oxo-propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-(4-Cyano-phenyl)-2-oxo-propionic acid and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) on Phenyl Key Functional Groups Primary Applications
This compound 4-CN Oxo, carboxylic acid PQQ synthesis, pharmaceutical intermediates
3-(4-Hydroxyphenyl)-2-oxopropionic acid 4-OH Oxo, carboxylic acid Reference standards, food/cosmetic research
3-(3,4-Dihydroxyphenyl)-2-oxo-propanoic acid 3,4-diOH Oxo, carboxylic acid Dietary supplements, biochemical studies
3-(5-Substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid ester 2,4-NO₂, 5-O-R Oxo, ester, nitro groups High-yield synthetic intermediates
Ethyl 3-(4-cyanophenyl)propanoate 4-CN Ester, propanoic acid chain Organic synthesis intermediates

Reactivity and Physicochemical Properties

  • Electron-Withdrawing Effects: The cyano group in this compound enhances the acidity of the α-hydrogen adjacent to the oxo group, facilitating deprotonation and nucleophilic reactions. This contrasts with hydroxylated analogs (e.g., 3-(4-Hydroxyphenyl)-2-oxopropionic acid), where the electron-donating -OH group reduces α-hydrogen acidity, limiting reactivity in base-catalyzed reactions .
  • Solubility: The carboxylic acid group in this compound improves water solubility compared to its ester derivatives (e.g., ethyl 3-(4-cyanophenyl)propanoate), which are more lipophilic and suited for organic-phase reactions .
  • Thermal Stability: Nitro-substituted analogs (e.g., 3-(5-substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid esters) exhibit lower thermal stability due to the destabilizing effects of nitro groups, whereas the cyano-substituted compound demonstrates moderate stability under standard synthetic conditions .

Biological Activity

3-(4-Cyano-phenyl)-2-oxo-propionic acid, also known by its chemical identifier CAS No. 43229-87-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a phenyl ring along with a keto group, which contributes to its reactivity and biological properties. The molecular structure can be represented as follows:

C10H7NO3\text{C}_10\text{H}_7\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as an inhibitor of certain enzymes and receptors, influencing cellular signaling processes.

Target Enzymes

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Ion Channel Modulation : Similar compounds have been reported to affect sodium channels, potentially leading to changes in neuronal excitability and muscle contraction .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM

These results indicate that the compound has the potential to serve as an effective antimicrobial agent .

Anticancer Potential

Studies have also explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cell lines. The compound's structural similarities with known anticancer agents suggest that it may interact with similar targets within cancer cells.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study examined the antibacterial effects of various derivatives of this compound against common pathogens. Results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency .
  • Anticancer Mechanisms : Research focusing on the cytotoxic effects of the compound on human cancer cell lines revealed that it could inhibit cell proliferation through apoptosis induction mechanisms, making it a candidate for further development in cancer therapeutics .

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